molecular formula C18H16N2O B7505764 N-(2-methylphenyl)-2-quinolin-8-ylacetamide

N-(2-methylphenyl)-2-quinolin-8-ylacetamide

Cat. No. B7505764
M. Wt: 276.3 g/mol
InChI Key: XWOLCLKYANZECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-quinolin-8-ylacetamide, also known as VU0152100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in the regulation of neuronal signaling.

Mechanism of Action

N-(2-methylphenyl)-2-quinolin-8-ylacetamide functions as a positive allosteric modulator of mGluR5. This means that the compound binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor in response to glutamate signaling. This modulation of mGluR5 activity has been shown to increase the release of dopamine in the brain, which is involved in regulating reward and motivation.
Biochemical and Physiological Effects:
The modulation of mGluR5 activity by N-(2-methylphenyl)-2-quinolin-8-ylacetamide has been linked to various biochemical and physiological effects. Studies have shown that the compound can enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. This effect has been linked to improvements in cognitive function and memory. In addition, N-(2-methylphenyl)-2-quinolin-8-ylacetamide has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that the compound may have therapeutic potential in this disorder.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-methylphenyl)-2-quinolin-8-ylacetamide is its selectivity for mGluR5. This means that the compound can be used to specifically target this receptor in cellular and animal models, without affecting other glutamate receptors. In addition, the compound has good solubility in water, which makes it easy to use in experimental settings. However, one limitation of N-(2-methylphenyl)-2-quinolin-8-ylacetamide is its relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-2-quinolin-8-ylacetamide. One area of interest is the potential therapeutic applications of the compound in various neurological disorders. Further studies are needed to determine the efficacy and safety of the compound in animal models and human clinical trials. In addition, future research could focus on developing more potent and selective positive allosteric modulators of mGluR5, which may have improved therapeutic potential. Finally, studies could also investigate the role of mGluR5 in various cellular and molecular pathways, which may provide insights into the underlying mechanisms of neurological disorders.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-quinolin-8-ylacetamide involves a multi-step process that utilizes various chemical reactions. The starting material for the synthesis is 2-methylphenylacetic acid, which is converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-aminoquinoline to form the amide product, which is subsequently purified using column chromatography. The final product is obtained as a white powder with a melting point of 182-184°C.

Scientific Research Applications

N-(2-methylphenyl)-2-quinolin-8-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. The compound has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating glutamate signaling in the brain. This modulation of mGluR5 activity has been linked to improvements in cognitive function, motor function, and mood regulation. In addition, N-(2-methylphenyl)-2-quinolin-8-ylacetamide has also been investigated for its potential use as a tool compound for studying the function of mGluR5 in various cellular and animal models.

properties

IUPAC Name

N-(2-methylphenyl)-2-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-6-2-3-10-16(13)20-17(21)12-15-8-4-7-14-9-5-11-19-18(14)15/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOLCLKYANZECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.